Divergent Target Class Activity: Anti-Mitotic vs. Diuretic Mechanisms
The target compound's hybrid structure bridges two distinct pharmacological classes. 1-N-Substituted indoline-sulfonamides, as disclosed in patent US20080058386A1, are characterized as potent inhibitors of tubulin polymerization with anticancer implications [1]. In contrast, patent EP0382187A1 establishes that 2,3-dihydrobenzofuran-5-sulfonamides with simpler N-substituents act as highly effective loop diuretics with an oral dosage of 0.5-200 mg [2]. The target's unique combination of the indoline fragment (needed for tubulin binding) and the dihydrobenzofuran sulfonamide (associated with carbonic anhydrase or ion channel targets) suggests a mechanistically distinct polypharmacology or a completely novel target engagement profile not achievable by either parent class. This differentiates it from prototypical anti-mitotic indolinesulfonamides, which typically show IC50 values of 1.1-1.5 µM in tubulin polymerization assays and do not carry the dihydrobenzofuran motif [1].
| Evidence Dimension | Primary Biological Activity |
|---|---|
| Target Compound Data | Not independently reported (Hybrid of indoline and dihydrobenzofuran sulfonamide pharmacophores) |
| Comparator Or Baseline | 1-N-Substituted indoline-sulfonamides (antitubulin IC50 1.1-1.5 µM [1]) vs. 2,3-dihydrobenzofuran-5-sulfonamides (potent loop diuretic, oral activity 0.5-200 mg [2]) |
| Quantified Difference | Target is a unique hybrid; the two comparator classes have completely divergent, non-overlapping primary pharmacology. |
| Conditions | In vitro tubulin polymerization assay (US20080058386) vs. in vivo rat diuresis/saluresis model (EP0382187). |
Why This Matters
This provides a strong rationale for screening this compound in novel target-based assays where standard, single-pharmacophore sulfonamides have failed, avoiding wasted procurement of generic alternatives.
- [1] US Patent US20080058386A1, Example compounds 15 and 16. Indoline-sulfonamides compounds. View Source
- [2] European Patent EP0382187A1. 2,3-Dihydrobenzofuran-5-sulfonamide derivatives, Page 3, lines 1-5. View Source
